molecular formula C19H17ClN2O4 B3564047 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B3564047
M. Wt: 372.8 g/mol
InChI Key: VLHRZPMYPJFFDP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and an oxazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate compounds and forming the carboxamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Coupling: Palladium catalysts, boronic acids, and appropriate solvents (e.g., toluene, ethanol)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, and coupling reactions can lead to the formation of more complex biaryl or heteroaryl compounds.

Scientific Research Applications

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of a specific enzyme, block a receptor, or alter ion channel function, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
  • 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-methyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-11-17(18(22-26-11)15-6-4-5-7-16(15)20)19(23)21-12-8-13(24-2)10-14(9-12)25-3/h4-10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHRZPMYPJFFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

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